Teijin compound 1 hydrochloride Teijin compound 1 hydrochloride Trioxsalen is 7H-Furo[3,2-g]chromen-7-one in which positions 2, 5, and 9 are substituted by methyl groups. Like other psoralens, trioxsalen causes photosensitization of the skin. It is administered orally in conjunction with UV-A for phototherapy treatment of vitiligo. After photoactivation it creates interstrand cross-links in DNA, inhibiting DNA synthesis and cell division, and can lead to cell injury; recovery from the cell injury may be followed by increased melanisation of the epidermis. It has a role as a photosensitizing agent and a dermatologic drug.
Trioxsalen, also known as trisoralen or trimethylpsoralen, belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. Trioxsalen is considered to be a practically insoluble (in water) and relatively neutral molecule. Trioxsalen has been detected in multiple biofluids, such as urine and blood. Within the cell, trioxsalen is primarily located in the cytoplasm. Outside of the human body, trioxsalen can be found in wild celery. This makes trioxsalen a potential biomarker for the consumption of this food product.
Trioxsalen (trimethylpsoralen, trioxysalen or trisoralen) is a furanocoumarin and a psoralen derivative obtained from several plants, mainly Psoralea corylifolia. Like other psoralens it causes photosensitization of the skin. It is administered either topically or orally in conjunction with UV-A (the least damaging form of ultraviolet light) for phototherapy treatment of vitiligo and hand eczema. The photoactivated form produces interstrand linkages in DNA resulting in cell apoptosis. In research it can be conjugated to dyes for confocal microscopy and used to visualize sites of DNA damage.[3] The compound is has been explored for development of antisense oligonucleotides that can be cross-linked specifically to a mutant mRNA sequence without affecting normal transcripts differing at even a single base pair.
Brand Name: Vulcanchem
CAS No.: 226226-39-7
VCID: VC0005906
InChI: InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3
SMILES: CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C
Molecular Formula: C21H21CIF3O2.HCl
Molecular Weight: 228.24 g/mol

Teijin compound 1 hydrochloride

CAS No.: 226226-39-7

Inhibitors

VCID: VC0005906

Molecular Formula: C21H21CIF3O2.HCl

Molecular Weight: 228.24 g/mol

Teijin compound 1 hydrochloride - 226226-39-7

CAS No. 226226-39-7
Product Name Teijin compound 1 hydrochloride
Molecular Formula C21H21CIF3O2.HCl
Molecular Weight 228.24 g/mol
IUPAC Name 2,5,9-trimethylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C14H12O3/c1-7-4-12(15)17-14-9(3)13-10(6-11(7)14)5-8(2)16-13/h4-6H,1-3H3
Standard InChIKey FMHHVULEAZTJMA-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C
Canonical SMILES CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C
Melting Point 234.5 °C
Physical Description Solid
Description Trioxsalen is 7H-Furo[3,2-g]chromen-7-one in which positions 2, 5, and 9 are substituted by methyl groups. Like other psoralens, trioxsalen causes photosensitization of the skin. It is administered orally in conjunction with UV-A for phototherapy treatment of vitiligo. After photoactivation it creates interstrand cross-links in DNA, inhibiting DNA synthesis and cell division, and can lead to cell injury; recovery from the cell injury may be followed by increased melanisation of the epidermis. It has a role as a photosensitizing agent and a dermatologic drug.
Trioxsalen, also known as trisoralen or trimethylpsoralen, belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. Trioxsalen is considered to be a practically insoluble (in water) and relatively neutral molecule. Trioxsalen has been detected in multiple biofluids, such as urine and blood. Within the cell, trioxsalen is primarily located in the cytoplasm. Outside of the human body, trioxsalen can be found in wild celery. This makes trioxsalen a potential biomarker for the consumption of this food product.
Trioxsalen (trimethylpsoralen, trioxysalen or trisoralen) is a furanocoumarin and a psoralen derivative obtained from several plants, mainly Psoralea corylifolia. Like other psoralens it causes photosensitization of the skin. It is administered either topically or orally in conjunction with UV-A (the least damaging form of ultraviolet light) for phototherapy treatment of vitiligo and hand eczema. The photoactivated form produces interstrand linkages in DNA resulting in cell apoptosis. In research it can be conjugated to dyes for confocal microscopy and used to visualize sites of DNA damage.[3] The compound is has been explored for development of antisense oligonucleotides that can be cross-linked specifically to a mutant mRNA sequence without affecting normal transcripts differing at even a single base pair.
Synonyms N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)                              benzamide hydrochloride
PubChem Compound 5585
Last Modified Nov 11 2021
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